molecular formula C30H16N4 B3029823 Tetrakis(4-cyanophenyl)ethylene CAS No. 79802-71-4

Tetrakis(4-cyanophenyl)ethylene

Cat. No. B3029823
CAS RN: 79802-71-4
M. Wt: 432.5 g/mol
InChI Key: MKUUESUDECITIV-UHFFFAOYSA-N
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Description

Tetrakis(4-cyanophenyl)ethylene (TCPPE) is a type of organic polycyclic aromatic hydrocarbon (PAH) material . It has been used in various applications due to its excellent photoelectric activity and good structural controllability .


Synthesis Analysis

TCPPE has been synthesized in the aqueous phase by a surfactant-assisted self-assembly method . During this process, the intense π–π stacking interactions between perylene monomers were suppressed by doping .


Molecular Structure Analysis

The molecular structure of TCPPE is composed of five coplanar aromatic rings . There are intense π–π stacking interactions between perylene molecules, which lead to their aggregation and poor solubility in aqueous media .


Chemical Reactions Analysis

TCPPE exhibits strong electrochemiluminescence (ECL) properties . It has been used to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .


Physical And Chemical Properties Analysis

TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .

Scientific Research Applications

Electrochemiluminescence for Biosensing Applications

Tetrakis(4-cyanophenyl)ethylene has been used in the development of biosensors due to its strong electrochemiluminescence properties . For instance, it has been used to create perylene composite microcrystals that exhibit a significantly enhanced electrochemiluminescence signal, which can be used for the quantitative analysis of dopamine .

Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence

This compound has been reported to display intense mechano-enhanced electrogenerated chemiluminescence . This property makes it useful in the development of sensitive bi-functional mechanical force reporters, which have been successfully used in rewritable and optical-recording applications .

Photoluminescence in Solid State

Tetrakis(4-cyanophenyl)ethylene exhibits excitation dependent emission in the solid state . This property is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity . This makes it a potential candidate for use in optoelectronic devices.

Organic Light Emitting Diodes (OLEDs)

Due to its excellent photoelectric activity and good structural controllability, Tetrakis(4-cyanophenyl)ethylene can be used in the fabrication of OLEDs . Its strong electrochemiluminescence properties make it an ideal candidate for this application.

Organic Photovoltaics (OPVs)

The strong π–π stacking interactions and excellent photoelectric activity of Tetrakis(4-cyanophenyl)ethylene make it a potential candidate for use in OPVs . Its ability to absorb and convert light into electricity could enhance the efficiency of these devices.

Organic Field-Effect Transistors (OFETs)

Tetrakis(4-cyanophenyl)ethylene’s excellent photoelectric activity and good structural controllability make it a potential candidate for use in OFETs . Its strong electrochemiluminescence properties could enhance the performance of these devices.

Mechanism of Action

Target of Action

Tetrakis(4-cyanophenyl)ethylene (TCPPE) is primarily targeted towards the generation of electrochemiluminescence (ECL). It has been reported to display intense mechano-enhanced ECL . The primary role of TCPPE is to act as a sensitive bi-functional mechanical force reporter in rewritable and optical-recording applications .

Mode of Action

TCPPE interacts with its targets through a process known as electrogenerated chemiluminescence (ECL). This process involves the generation of light as a result of electron-transfer reactions. TCPPE displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . This means that the ECL properties of TCPPE can be altered by mechanical forces, leading to changes in its luminescence properties .

Biochemical Pathways

It is known that tcppe’s ecl properties are influenced by its aggregation state . The aggregation state can affect the photoluminescence intensity of TCPPE, which in turn can influence its ECL properties .

Pharmacokinetics

Its solubility and aggregation state can potentially influence its bioavailability .

Result of Action

The primary result of TCPPE’s action is the generation of intense ECL. This property makes it useful in various applications, such as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .

Action Environment

The action, efficacy, and stability of TCPPE can be influenced by environmental factors. For instance, the aggregation state of TCPPE, which can be influenced by the surrounding environment, can affect its ECL properties . Furthermore, the mechano-enhanced and mechano-chromic properties of TCPPE suggest that mechanical forces can also influence its action .

Future Directions

TCPPE has been successfully applied as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications . Its potential for further applications in biosensing and other fields is promising, given its unique properties .

properties

IUPAC Name

4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUESUDECITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(4-cyanophenyl)ethylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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